Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O5S/c1-3-33-24(31)21-20(16-6-4-5-7-18(16)32-2)17(12-26)23(28-22(21)30)34-13-19(29)27-15-10-8-14(25)9-11-15/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHXJHWHQAMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds, it’s likely that this compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H22BrN3O5S, with a molecular weight of 544.42 g/mol. The compound features several functional groups that are often associated with biological activity, including a cyano group, hydroxyl group, and various aromatic moieties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that analogues of this compound can act as antagonists for antiapoptotic Bcl-2 proteins, which are crucial in cancer cell survival. Such interactions can lead to increased cytotoxicity against various cancer cell lines, including those resistant to standard therapies .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing the biological activity of similar compounds. For example, the presence of electron-withdrawing groups like bromine on the phenyl ring has been associated with improved anticancer efficacy. Additionally, modifications at various positions on the aromatic rings can significantly affect binding affinities and cytotoxic effects against target proteins .
Case Studies
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Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of related compounds on Jurkat cells (a model for T-cell leukemia). The results indicated a strong correlation between binding affinity to Bcl-2 proteins and cytotoxic potency. The most active compounds showed over a three-fold increase in binding affinity compared to controls .
-
Antimicrobial Activity
- Another investigation focused on the antimicrobial properties of similar dihydropyridine derivatives. Results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for various analogues .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Anticancer | Bcl-2 Protein | IC50 < 10 µM |
| Compound B | Antibacterial | Various bacterial strains | MIC = 46.9 μg/mL |
| Compound C | Antifungal | Fungal pathogens | MIC = 7.8 μg/mL |
Scientific Research Applications
Chemistry
Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitutions at the bromophenyl group.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. Its structure allows it to interact with specific proteins or enzymes, making it a candidate for studies related to:
- Enzyme Inhibition : Targeting specific pathways in cellular processes.
- Biochemical Assays : Serving as a probe to study protein interactions.
Medicine
The compound has garnered attention for its potential therapeutic effects, particularly in oncology and inflammation. Notable findings include:
- Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
- Anti-inflammatory Effects : Preliminary studies suggest possible anti-inflammatory mechanisms, although further research is needed to elucidate these pathways.
Case Study 1: Anticancer Activity
A study conducted on various synthesized thiazole-pyridine hybrids demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines . The presence of electron-withdrawing groups was noted to enhance activity.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the potential of this compound in modulating specific enzyme activities linked to disease pathways. For instance, the inhibition of Bcl-2 proteins has been identified as a mechanism through which certain derivatives may combat drug resistance in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
